1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol
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Overview
Description
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a phenoxypropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol typically involves multiple steps. One common approach is the reaction of 4-methoxyphenylpiperazine with an appropriate epoxide or halohydrin to introduce the phenoxypropanol moiety. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Industry: Utilized in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The phenoxypropanol moiety may also play a role in its biological effects by interacting with cellular membranes or enzymes .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4-Bromophenyl)piperazin-1-yl]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol
- 1-[4-(4-Methylphenyl)piperazin-1-yl]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol
Uniqueness
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its interaction with specific molecular targets, potentially leading to improved therapeutic effects .
Properties
Molecular Formula |
C23H30N2O3 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(2-prop-2-enylphenoxy)propan-2-ol |
InChI |
InChI=1S/C23H30N2O3/c1-3-6-19-7-4-5-8-23(19)28-18-21(26)17-24-13-15-25(16-14-24)20-9-11-22(27-2)12-10-20/h3-5,7-12,21,26H,1,6,13-18H2,2H3 |
InChI Key |
KGKOYEOMROTYLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=CC=C3CC=C)O |
Origin of Product |
United States |
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